molecular formula C17H17Cl3FN3O B599025 Dihydrochloride CAS No. 19603-97-5

Dihydrochloride

Cat. No.: B599025
CAS No.: 19603-97-5
M. Wt: 404.691
InChI Key: FTZBBUVEKUGILP-UHFFFAOYSA-N
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Description

Dihydrochloride is a chemical compound belonging to the benzodiazepine class. It is a metabolite of flurazepam, a long-acting benzodiazepine used primarily as a hypnotic agent to treat insomnia. The compound is characterized by its molecular formula C17H17Cl3FN3O and a molecular weight of 404.6937832 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didesethyl flurazepam dihydrochloride involves multiple steps, starting from the parent compound flurazepam. One common method includes the removal of ethyl groups from flurazepam through a series of chemical reactions. The process typically involves:

Industrial Production Methods

Industrial production of didesethyl flurazepam this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced metabolites, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine metabolites.

    Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

    Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.

    Industry: It is used in the development and testing of new benzodiazepine derivatives

Mechanism of Action

Dihydrochloride exerts its effects by binding to the allosteric site on gamma-aminobutyric acid (GABA) type A receptors. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrochloride is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of flurazepam. Its distinct chemical structure and pharmacokinetics make it an important compound for research and development in the field of benzodiazepines .

Biological Activity

Dihydrochloride compounds are a class of chemical substances that typically include a this compound salt form of various active pharmaceutical ingredients. This article focuses on the biological activity of several notable this compound compounds, particularly zuclopenthixol this compound , histamine this compound , and trimetazidine this compound . Each of these compounds exhibits unique pharmacological properties and biological activities that have been documented in various studies.

1. Zuclopenthixol this compound

Overview : Zuclopenthixol this compound is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.

Biological Activity :

  • Mechanism of Action : It acts as a dopamine antagonist, affecting neurotransmitter activity in the brain, which helps alleviate psychotic symptoms.
  • Clinical Findings : A systematic review involving 20 trials with 1850 participants indicated that zuclopenthixol this compound was effective in improving global and mental state outcomes compared to placebo and other antipsychotics. However, it was associated with a higher incidence of movement disorders compared to clozapine and risperidone .
Comparison GroupMovement Disorders (RR)Global State ImprovementMental State Improvement
Zuclopenthixol vs Placebo6.07 (very low quality)SimilarSimilar
Zuclopenthixol vs ChlorpromazineNot significantly differentSimilarSimilar

2. Histamine this compound

Overview : Histamine this compound is an endogenous biogenic amine involved in several physiological processes, including immune response and gastric acid secretion.

Biological Activity :

  • Mechanism of Action : It acts as an agonist at histamine receptors (H1-H4), leading to various biological effects such as vasodilation, bronchoconstriction, and stimulation of gastric acid secretion .
  • Clinical Applications : Histamine this compound has been studied for its potential role in enhancing immune responses in cancer therapy. A study showed improved leukemia-free survival rates when combined with interleukin-2 in patients with acute myeloid leukemia .
Treatment GroupLeukemia-Free Survival RateOverall Survival Rate
Histamine + IL-2ImprovedHigher
ControlStandardLower

3. Trimetazidine this compound

Overview : Trimetazidine this compound is primarily used for the treatment of angina pectoris and has gained attention for its potential benefits in cardiac metabolism.

Biological Activity :

  • Mechanism of Action : It functions as a metabolic modulator by inhibiting fatty acid oxidation and promoting glucose oxidation, which may enhance myocardial efficiency during ischemic conditions.
  • Clinical Findings : A randomized controlled trial revealed that trimetazidine did not significantly improve exercise capacity in patients with nonobstructive hypertrophic cardiomyopathy compared to placebo .
Outcome MeasureTrimetazidine GroupPlacebo Group
Peak VO2 (mL/kg/min)17.66 ± 3.5319.01 ± 4.68
Walking Distance (m)38.4 m lessBaseline comparison

Properties

IUPAC Name

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBBUVEKUGILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678926
Record name 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19603-97-5
Record name 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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